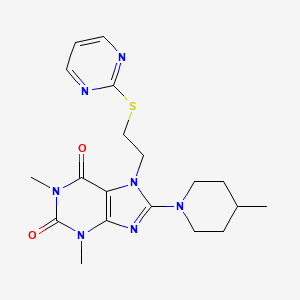

![molecular formula C8H6N6S B2673091 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine CAS No. 1513599-71-7](/img/structure/B2673091.png)

2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” is a complex organic compound. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves multiple rings and functional groups. The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple steps. The reactions often involve the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications

Synthesis and Biological Activity

- Compounds related to 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine have been explored for their potential as antiulcer agents. Specifically, derivatives of imidazo[1,2-a]pyridines have been synthesized, demonstrating notable cytoprotective properties in ethanol and HCl-induced ulcer models, although lacking significant antisecretory activity (Starrett et al., 1989).

Chemical Synthesis Techniques

- Advanced techniques in chemical synthesis have enabled the creation of diverse derivatives of imidazo[4,5-b]pyridin-2-ones. The process involves regioselective palladium-catalyzed amination and a subsequent amination step, leading to the formation of disubstituted compounds (Kuethe et al., 2004).

- A novel metal-free, three-component reaction has been developed for constructing imidazo[1,2-a]pyridines. This method facilitates the formation of C-N, C-O, and C-S bonds efficiently (Cao et al., 2014).

Anticancer Evaluation

- Compounds structurally similar to this compound, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have been synthesized and evaluated for their anticancer properties. Several of these compounds showed significant cytotoxicity against various human cancer cell lines (Abdo & Kamel, 2015).

Tautomerism and Chemical Properties

- N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals multiple isomeric structures, shedding light on the electron distribution and tautomeric preferences of this class of compounds (Bhatia, Malkhede, & Bharatam, 2013).

Insecticidal Assessment

- Some derivatives incorporating a thiadiazole moiety, akin to the this compound structure, have shown insecticidal effects against the cotton leafworm, Spodoptera littoralis. This points to the potential application of these compounds in agricultural pest control (Fadda et al., 2017).

Future Directions

The future directions for research on “2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” and similar compounds are promising. There is a great interest in the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These compounds are expected to show satisfactory efficacy and safety profiles .

Properties

IUPAC Name |

2-(thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6S/c9-6-2-1-4-7(12-6)13-8(11-4)5-3-10-14-15-5/h1-3H,(H3,9,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLSZPTHWOJGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=N2)C3=CN=NS3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)

![N-(4-bromophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2673016.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-enamide](/img/structure/B2673017.png)

![3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2673022.png)

![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673023.png)

![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2673024.png)

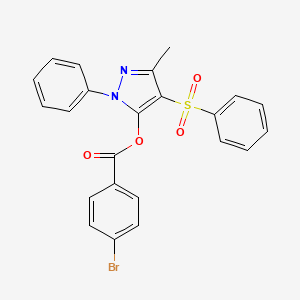

![ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2673025.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2673027.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2673029.png)

![N-(4-(methylthio)benzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2673030.png)

![3-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2673031.png)